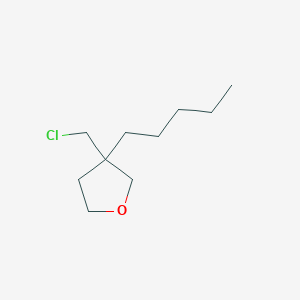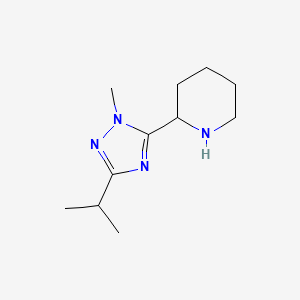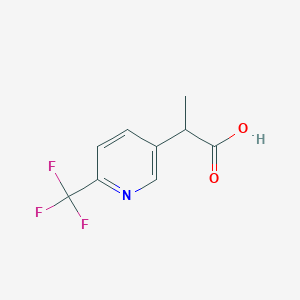![molecular formula C16H17BrO2S B13642082 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene is an organic compound belonging to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a bromo group, and a methoxyethylsulfanyl group
Métodos De Preparación
The synthesis of 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a benzene derivative that has a benzyloxy group.
Thioether Formation: The methoxyethylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the bromo-substituted benzene derivative in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted benzene derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic effects includes its use as a precursor for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxyethylsulfanyl groups enhance its binding affinity to these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparación Con Compuestos Similares
Similar compounds to 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene include:
1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene: This compound features a nitrovinyl group instead of a bromo and methoxyethylsulfanyl group, leading to different reactivity and applications.
1-(Benzyloxy)-2-(methoxymethyl)benzene:
1-Benzyloxy-1-(2-methoxyethoxy)ethane: This compound contains a methoxyethoxy group, providing different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
Fórmula molecular |
C16H17BrO2S |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
4-bromo-2-(2-methoxyethylsulfanyl)-1-phenylmethoxybenzene |
InChI |
InChI=1S/C16H17BrO2S/c1-18-9-10-20-16-11-14(17)7-8-15(16)19-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 |
Clave InChI |
DDDXFXWQLHLNID-UHFFFAOYSA-N |
SMILES canónico |
COCCSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)
![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)
![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)




![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)





